AL-4623A free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AL-4623 is a small molecule belonging to the class of organic compounds known as thienothiazines. These are heterocyclic compounds containing a thiophene ring fused to a thiazine. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom, while thiazine is a six-membered ring consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AL-4623 involves the formation of the thienothiazine core structure. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of thiophene and thiazine derivatives, which are subjected to cyclization reactions in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of AL-4623 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
AL-4623 undergoes various chemical reactions, including:
Oxidation: AL-4623 can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert AL-4623 to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thienothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thienothiazine derivatives .
Scientific Research Applications
AL-4623 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AL-4623 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase 2, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and other downstream effects .
Comparison with Similar Compounds
Similar Compounds
Thienothiazine Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds containing the thiophene ring but lacking the thiazine ring.
Thiazine Derivatives: Compounds containing the thiazine ring but lacking the thiophene ring.
Uniqueness
AL-4623 is unique due to its specific combination of the thiophene and thiazine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be present in other similar compounds .
Properties
CAS No. |
138890-59-2 |
---|---|
Molecular Formula |
C11H19N3O5S3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(4R)-4-(ethylamino)-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C11H19N3O5S3/c1-3-13-9-7-14(4-5-19-2)22(17,18)11-8(9)6-10(20-11)21(12,15)16/h6,9,13H,3-5,7H2,1-2H3,(H2,12,15,16)/t9-/m0/s1 |
InChI Key |
XACIEZJJSXJZMD-VIFPVBQESA-N |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCOC |
138890-59-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.